molecular formula C15H19NO4 B063321 Methyl N-cbz-piperidine-2-carboxylate CAS No. 180609-56-7

Methyl N-cbz-piperidine-2-carboxylate

Cat. No.: B063321
CAS No.: 180609-56-7
M. Wt: 277.31 g/mol
InChI Key: PKYPKDMELOKLKL-UHFFFAOYSA-N
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Description

Methyl N-cbz-piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural relevance to various biologically active molecules. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a carbobenzyloxy (cbz) protecting group. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .

Scientific Research Applications

Methyl N-cbz-piperidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-cbz-piperidine-2-carboxylate typically involves the protection of the piperidine nitrogen with a cbz group followed by esterification of the carboxylic acid. One common method involves the reaction of piperidine-2-carboxylic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the cbz-protected intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl N-cbz-piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl N-cbz-piperidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the cbz protecting group. This makes it particularly useful in the synthesis of compounds where selective protection and deprotection of the nitrogen atom are required. Its structural features allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYPKDMELOKLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451852
Record name METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180609-56-7
Record name METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-Cbz-piperidine-2-carboxylate
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